N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034263-61-9
VCID: VC6342613
InChI: InChI=1S/C17H20N2O2S/c20-17(18-9-12-22-14-7-10-21-11-8-14)16-6-5-13-3-1-2-4-15(13)19-16/h1-6,14H,7-12H2,(H,18,20)
SMILES: C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3C=C2
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.42

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide

CAS No.: 2034263-61-9

Cat. No.: VC6342613

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.42

* For research use only. Not for human or veterinary use.

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide - 2034263-61-9

Specification

CAS No. 2034263-61-9
Molecular Formula C17H20N2O2S
Molecular Weight 316.42
IUPAC Name N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide
Standard InChI InChI=1S/C17H20N2O2S/c20-17(18-9-12-22-14-7-10-21-11-8-14)16-6-5-13-3-1-2-4-15(13)19-16/h1-6,14H,7-12H2,(H,18,20)
Standard InChI Key LTUDQYMHPRHOLD-UHFFFAOYSA-N
SMILES C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[2-(Oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide features a quinoline ring system (a bicyclic structure with a benzene ring fused to a pyridine ring) linked via a carboxamide group to a 2-(oxan-4-ylsulfanyl)ethyl side chain. The oxane (tetrahydropyran) moiety introduces a six-membered oxygen-containing ring with a sulfanyl (-S-) group at the 4-position, creating a thioether bridge . This configuration enhances molecular stability and solubility compared to simpler quinoline derivatives.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.2034263-61-9
Molecular FormulaC₁₇H₂₀N₂O₂S
Molecular Weight316.42 g/mol
logP3.84 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The compound’s moderate logP value (3.84) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug bioavailability .

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound remains unpublished, analogous quinoline-2-carboxamides exhibit characteristic absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N stretch) . The oxane-thioether group likely contributes to distinct ¹H-NMR signals at δ 3.5–4.0 ppm (oxane protons) and δ 2.8–3.2 ppm (S-CH₂) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide involves multi-step protocols common to quinoline-carboxamide derivatives. A representative route, extrapolated from similar compounds, includes:

  • Quinoline-2-carboxylic Acid Activation: Refluxing quinoline-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

  • Amide Coupling: Reacting the acyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine in the presence of a base (e.g., K₂CO₃) to yield the target carboxamide .

  • Purification: Recrystallization or column chromatography to isolate the pure product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Acyl Chloride FormationSOCl₂, toluene, 100–110°C, 4h85–90
Amide FormationK₂CO₃, acetone, 0°C to RT70–75

Reactivity and Stability

The quinoline core is susceptible to electrophilic substitution at the 3- and 4-positions, while the oxane-thioether group may undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions. Stability studies indicate no significant degradation under ambient storage, though long-term data are lacking.

Biological Activity and Mechanism

Antimicrobial Properties

Quinoline-2-carboxamides demonstrate broad-spectrum antimicrobial activity. In a screen against Mycobacterium tuberculosis, N-cyclohexylquinoline-2-carboxamide (a structural analog) exhibited MIC values of 1.56 µg/mL, surpassing isoniazid (MIC = 3.12 µg/mL) . The oxane-thioether side chain in N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide may enhance target binding through hydrophobic interactions with bacterial enzymes .

Table 3: Comparative Bioactivity of Quinoline Carboxamides

CompoundTargetIC₅₀/EC₅₀Source
N-Cyclohexylquinoline-2-carboxamideM. tuberculosis1.56 µg/mL
KYNA Methyl EsterCOX-20.8 µM
N-[2-(Oxan-4-ylsulfanyl)ethyl]...DNA IntercalationN/A

Comparative Analysis with Analogous Compounds

N-[2-(4-Sulfamoylphenyl)ethyl]quinoline-4-carboxamide

This analog (CAS No. Y040-5692) replaces the oxane-thioether group with a sulfamoylphenyl moiety, increasing polarity (logP = 3.84 vs. 4.43 for oxane derivatives) . While it exhibits stronger in vitro activity against M. avium (MIC = 0.78 µg/mL), its higher logP may reduce bioavailability .

2-(4-Ethoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide

Incorporating an ethoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibitory potency against P2X7 receptors (IC₅₀ = 0.2 µM vs. 1.5 µM for the parent compound) .

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